tert-Butyl 3-[(2-phenylethyl)amino]propanoate
Description
tert-Butyl 3-[(2-phenylethyl)amino]propanoate is a tertiary-butyl ester derivative featuring a phenethylamine substituent on the propanoate backbone. This compound is part of a broader class of amino acid esters widely utilized in medicinal chemistry and materials science. Its structure combines a lipophilic tert-butyl ester group with a phenethylamino moiety, making it a versatile intermediate for drug conjugation, dendrimer functionalization, and prodrug development .
Synthesis typically involves the Michael addition of 2-phenylethylamine to tert-butyl acrylate under mild acidic or basic conditions, followed by purification to yield the final product . The tert-butyl group enhances solubility in organic solvents and acts as a protective group for carboxylic acids, enabling controlled hydrolysis under acidic conditions (e.g., trifluoroacetic acid) .
Properties
IUPAC Name |
tert-butyl 3-(2-phenylethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-12-16-11-9-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVZQXMBTIHNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of β-Alanine tert-Butyl Ester
Reductive amination offers a single-step route to secondary amines by condensing primary amines with aldehydes or ketones in the presence of reducing agents. For this compound, β-alanine tert-butyl ester reacts with phenylacetaldehyde under mild acidic conditions, followed by selective reduction using sodium cyanoborohydride (NaBH₃CN):
$$
\text{H}2\text{N-CH}2\text{-CH}2\text{-COO-t-Bu} + \text{PhCH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{OH}} \text{PhCH}2\text{CH}2\text{-NH-CH}2\text{-CH}2\text{-COO-t-Bu}
$$
Key Conditions
- Solvent: Methanol or ethanol
- Catalyst: 1–2% acetic acid
- Temperature: 25–40°C
- Yield: 60–75% (estimated from analogous reductive aminations in β-alanine derivatives).
Advantages
- Avoids over-alkylation common in direct alkylation methods.
- High functional group tolerance.
Alkylation of β-Alanine tert-Butyl Ester
Direct alkylation employs phenylethyl bromide as the alkylating agent, reacting with the primary amine of β-alanine tert-butyl ester. To minimize di- or trialkylation, a stoichiometric excess of β-alanine ester is used:
$$
\text{H}2\text{N-CH}2\text{-CH}2\text{-COO-t-Bu} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{PhCH}2\text{CH}2\text{-NH-CH}2\text{-CH}_2\text{-COO-t-Bu}
$$
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | Potassium carbonate (2.5 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–80°C |
| Reaction Time | 12–18 hours |
| Yield | 50–65% |
Challenges
Carbodiimide-Mediated Coupling (EDC/HOBt)
While typically used for amide bond formation, carbodiimide chemistry can adapt to amine synthesis when paired with protective group strategies. Here, tert-butyl 3-aminopropanoate reacts with 2-phenylethylamine via in situ activation:
$$
\text{t-BuOOC-CH}2\text{-CH}2\text{-NH}2 + \text{PhCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDC·HCl, HOBt}} \text{t-BuOOC-CH}2\text{-CH}2\text{-NH-CH}2\text{CH}2\text{Ph}
$$
Reaction Setup
- Activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.3 equiv) and hydroxybenzotriazole (HOBt, 0.1 equiv).
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Yield: 40–55% (based on similar tertiary amine syntheses).
Limitations
- Lower yields compared to reductive amination due to competing side reactions.
- Requires anhydrous conditions and inert atmosphere.
Protective Group Strategies
Boc Protection-Deprotection Sequences
Tert-butoxycarbonyl (Boc) groups temporarily protect amines during esterification or alkylation steps, preventing unwanted side reactions:
- Protection :
$$
\text{H}2\text{N-CH}2\text{-CH}2\text{-COOH} \xrightarrow{\text{(Boc)}2\text{O, DMAP}} \text{Boc-NH-CH}2\text{-CH}2\text{-COOH}
$$ - Esterification :
$$
\text{Boc-NH-CH}2\text{-CH}2\text{-COOH} \xrightarrow{\text{t-BuOH, DCC}} \text{Boc-NH-CH}2\text{-CH}2\text{-COO-t-Bu}
$$ - Deprotection :
$$
\text{Boc-NH-CH}2\text{-CH}2\text{-COO-t-Bu} \xrightarrow{\text{TFA/DCM}} \text{H}2\text{N-CH}2\text{-CH}_2\text{-COO-t-Bu}
$$
Critical Notes
- Di-tert-butyl dicarbonate [(Boc)₂O] in dimethylaminopyridine (DMAP)-catalyzed reactions achieves >90% protection efficiency.
- Trifluoroacetic acid (TFA) selectively removes Boc groups without cleaving tert-butyl esters.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Major Drawback |
|---|---|---|---|---|
| Reductive Amination | 60–75 | >95% | Single-step, high selectivity | Requires aldehyde precursor |
| Direct Alkylation | 50–65 | 85–90% | Commercially available reagents | Over-alkylation risks |
| EDC/HOBt Coupling | 40–55 | 80–88% | Mild conditions | Low efficiency for amines |
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Crystallization Optimization
Product isolation via anti-solvent crystallization (e.g., n-heptane addition to THF solutions) enhances purity:
Emerging Methodologies and Innovations
Continuous Flow Synthesis
Microreactor systems enable faster heat transfer and mixing, reducing reaction times for alkylation:
Enzymatic Amination
Immobilized transaminases catalyze amine formation under aqueous conditions, though tert-butyl ester stability remains a challenge:
- Conversion : <30% (current limitation).
- Research Focus : Enzyme engineering for organic solvent tolerance.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tert-butyl derivatives.
Scientific Research Applications
tert-Butyl 3-[(2-phenylethyl)amino]propanoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs of tert-butyl 3-[(2-phenylethyl)amino]propanoate, highlighting differences in substituents, physicochemical properties, and applications:
Stability and Functionalization
- The tert-butyl ester group in all compounds provides hydrolytic stability under neutral conditions but cleaves readily under acidic (TFA) or basic conditions. For example, tert-butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate () is stable at room temperature but degrades in gastric acid, highlighting its use as a prodrug.
- Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit slower hydrolysis rates compared to electron-donating substituents (e.g., phenethyl in ).
Biological Activity
Overview
tert-Butyl 3-[(2-phenylethyl)amino]propanoate is an organic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a propanoate moiety. This compound has gained attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C15H23NO2
- Molecular Weight : 251.35 g/mol
- Structure : The compound consists of a tert-butyl ester linked to a 3-(2-phenylethyl)amino group, which enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological responses.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Pharmacological Potential
Research indicates that this compound could serve as a precursor for developing new therapeutic agents. Its structural features suggest possible applications in treating conditions such as:
- Neurological Disorders : Due to its ability to cross the blood-brain barrier.
- Cancer Therapy : Potential for inhibiting tumor growth through enzyme modulation.
Case Studies
-
Tyrosinase Inhibition Studies
- A study evaluated the inhibitory effects of related compounds on mushroom tyrosinase, which is involved in melanin production. Results indicated that modifications similar to those in this compound could enhance inhibitory activity against this enzyme.
- IC50 values for structurally related compounds were significantly lower than those for standard inhibitors like kojic acid, suggesting that structural optimization could yield potent inhibitors .
- Cell Viability Assays
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C15H23NO2 | Enzyme inhibition | TBD |
| Kojic Acid | C9H10O4 | Standard inhibitor | ~15 |
| Compound A (related structure) | TBD | Strong tyrosinase inhibitor | 16.78 |
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-[(2-phenylethyl)amino]propanoate, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process, including amine alkylation or reductive amination followed by esterification. Critical parameters include:
- Temperature : Maintaining 0–5°C during amine coupling to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .
- Catalysts : Use of trifluoromethanesulfonimide (Tf2NH) for efficient tert-butylation, achieving ~76% yield under optimized conditions .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) isolates the product .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | Tf2NH, hydrocinnamic acid | CH2Cl2 | 0°C | 76% |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify key groups (e.g., tert-butyl δ ~1.48 ppm, phenyl protons δ ~6.6–7.2 ppm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Mass Spectrometry (UPLC-MS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 222.3 for analogous compounds) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store below -20°C in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis .
- Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which degrade the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Conflicting yields often arise from:
- Catalyst Loading : Excess Tf2NH (>2 mol%) may accelerate side reactions (e.g., dimerization) .
- Substituent Effects : Electron-withdrawing groups on the phenyl ring reduce nucleophilicity, requiring longer reaction times .
Recommendation : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize conditions .
Q. What strategies are effective for separating enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Derivatization : Convert the amine to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride), followed by HPLC separation .
Q. How can the pharmacological potential of this compound be systematically evaluated?
- Methodological Answer :
- Target Screening : Perform receptor-binding assays (e.g., GPCRs) using radiolabeled ligands .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .
- Toxicity Studies : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity and IC50 values .
Q. What computational methods support the analysis of this compound’s reactivity and interactions?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., amine deprotonation energy) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., GROMACS software) .
Data Contradiction Analysis
Q. Why do literature reports vary in the compound’s stability under acidic conditions?
- Methodological Answer : Discrepancies arise from:
- Protonation Sites : The amine group may protonate, stabilizing the ester in mild acid (pH 4–6), but hydrolyzing rapidly in strong acid (pH <2) .
- Steric Effects : The tert-butyl group slows hydrolysis compared to methyl esters, but competing decomposition pathways (e.g., retro-aldol) may dominate .
Recommendation : Conduct pH-dependent stability assays with LC-MS monitoring to map degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
